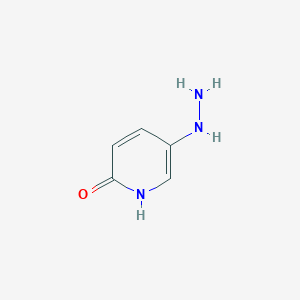

5-Hydrazineylpyridin-2(1H)-one

描述

Structure

3D Structure

属性

分子式 |

C5H7N3O |

|---|---|

分子量 |

125.13 g/mol |

IUPAC 名称 |

5-hydrazinyl-1H-pyridin-2-one |

InChI |

InChI=1S/C5H7N3O/c6-8-4-1-2-5(9)7-3-4/h1-3,8H,6H2,(H,7,9) |

InChI 键 |

NSDGRPMADYNXHX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=O)NC=C1NN |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches for the Preparation of 5-Hydrazineylpyridin-2(1H)-one

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the pyridinone ring from acyclic precursors or the modification of a pre-existing pyridinone core.

Exploration of Precursor Reactivity and Functional Group Interconversions

A primary strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 5-position of a pyridin-2(1H)-one derivative with hydrazine (B178648). Halogens, such as chlorine or bromine, are common leaving groups in such reactions. For instance, the reaction of a 5-halopyridin-2(1H)-one with hydrazine hydrate (B1144303) would be a direct method to introduce the hydrazine group. This approach is analogous to the synthesis of other hydrazinylpyridines, such as the preparation of 5-(4-chlorophenyl)-2-hydrazinopyridine from 2-chloro-5-(4-chlorophenyl)pyridine (B1353992) and hydrazine. prepchem.com In a similar vein, a patent describes the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate. google.com The synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine from a 2-chloro precursor further supports the viability of this strategy. acs.orgacs.org

Another potential route involves the diazotization of a 5-aminopyridin-2(1H)-one, followed by reduction of the resulting diazonium salt to form the hydrazine. A historical method for preparing β-hydrazino pyridine (B92270) compounds involved the diazotization of the corresponding β-amino pyridine and subsequent reduction of the diazonium compound with stannous chloride. google.com

Functional group interconversion can also be envisioned from a 5-nitropyridin-2(1H)-one precursor. The nitro group could be reduced to an amino group, which is then converted to the hydrazine functionality as described above.

The reactivity of the hydrazine precursor is also a key consideration. Hydrazine is a strong nucleophile and can participate in various condensation and cyclization reactions. The choice of solvent and temperature is critical to control the reaction and avoid the formation of undesired byproducts.

Optimization of Reaction Conditions and Isolation Techniques

The optimization of reaction conditions is crucial for the successful synthesis of this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time. For nucleophilic substitution reactions with hydrazine, polar solvents such as ethanol (B145695), pyridine, or even water can be employed. prepchem.comgoogle.comacs.org The reaction temperature may range from room temperature to reflux, depending on the reactivity of the substrate. prepchem.comgoogle.com

For instance, in the synthesis of 5-(4-chlorophenyl)-2-hydrazinopyridine, the reaction was carried out at reflux temperature in pyridine for 48 hours. prepchem.com In another example, the synthesis of 3-chloro-2-hydrazinopyridine was achieved by refluxing 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent like ethanol for 6-8 hours. google.com The development of a scalable process for 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine involved using an aqueous solution of hydrazine in water at 95 °C. acs.org

Isolation of the product typically involves cooling the reaction mixture, followed by filtration to collect the precipitated solid. The crude product can then be purified by recrystallization from a suitable solvent. prepchem.comgoogle.com The table below summarizes some optimized conditions for the synthesis of analogous hydrazinylpyridines.

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 2-Chloro-5-(4-chlorophenyl)pyridine | 95% Hydrazine | Pyridine | Reflux | 48 h | ~80% | prepchem.com |

| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | Reflux | 6 h | 97% | google.com |

| 2-Chloro-3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine | 35 wt % Hydrazine in water | Water | 95 °C | 8 h | N/A | acs.org |

Multicomponent Reaction (MCR) Strategies Incorporating Hydrazine and Pyridinone Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.govnih.govorganic-chemistry.orgpreprints.org Several MCRs have been developed for the synthesis of pyridin-2(1H)-one derivatives, with some incorporating hydrazine hydrate as a key component. nih.govmdpi.comijpsonline.com

A notable example is the one-pot, four-component synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. nih.govmdpi.com This reaction involves the piperidine-catalyzed reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate. nih.govmdpi.com The proposed mechanism involves a series of condensations and Michael additions, followed by intramolecular cyclization and tautomerization to yield the pyridin-2(1H)-one product. mdpi.com While this specific MCR leads to a tetrahydropyridine (B1245486) derivative, modifications to the starting materials and reaction conditions could potentially lead to the synthesis of fully aromatic 5-hydrazineylpyridin-2(1H)-ones.

The versatility of MCRs allows for the generation of diverse molecular scaffolds by varying the starting components. acs.orgmdpi.com For the synthesis of this compound, one could envision an MCR that utilizes a hydrazine-containing building block, which would be incorporated into the final pyridinone ring structure at the desired position.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in organic synthesis aims to reduce the environmental impact of chemical processes. rsc.orgdergipark.org.tr This can be achieved through the use of environmentally benign solvents, catalysts, and energy sources.

Ultrasound-Promoted Synthesis Techniques

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govmdpi.comresearchgate.netnih.gov The use of ultrasound in the synthesis of pyridin-2(1H)-one derivatives has been reported to be highly efficient. nih.govmdpi.com

Specifically, the aforementioned four-component synthesis of pyridin-2(1H)-one derivatives was successfully carried out under ultrasound irradiation, providing excellent yields in a significantly reduced reaction time (30-40 minutes) compared to conventional methods. nih.govresearchgate.net The reaction is typically performed in a water bath of an ultrasonic cleaner at room temperature. nih.gov This technique avoids the need for high temperatures and harsh reaction conditions, making it an attractive green alternative.

The table below illustrates the effect of different catalysts and solvents on an ultrasound-promoted four-component synthesis of a pyridin-2(1H)-one derivative. researchgate.net

| Catalyst (10 mol%) | Solvent | Time (min) | Yield (%) |

| Piperidine | EtOH | 30 | 93 |

| NaOH | EtOH | 240 | 80 |

| KOH | EtOH | 180 | 78 |

| Piperidine | MeOH | 40 | 85 |

| Piperidine | CH3CN | 120 | 65 |

| Piperidine | THF | 90 | 79 |

Solvent-Free and Environmentally Benign Reaction Systems

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. rsc.orgdergipark.org.trrsc.org These reactions can be promoted by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. rsc.org

While a specific solvent-free synthesis for this compound has not been reported, the synthesis of related N-acylhydrazones has been achieved with high efficiency using a simple grindstone procedure without any organic solvent. rsc.org This suggests that a similar solvent-free condensation approach could be explored for the synthesis of this compound derivatives. The use of high hydrostatic pressure has also been shown to facilitate the solvent- and catalyst-free synthesis of hydrazones with nearly quantitative yields. nih.gov

Furthermore, the use of water as a solvent is a key aspect of green chemistry. The development of a scalable process for a hydrazinyl pyridine intermediate using water as the solvent highlights the potential for environmentally friendly synthesis in this class of compounds. acs.org

Chemical Reactivity and Derivatization Strategies

Reactivity of the Hydrazineyl Moiety

The hydrazineyl group (-NHNH2) at the 5-position of the pyridinone ring is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms. This functionality serves as a versatile handle for constructing new carbon-nitrogen and nitrogen-heteroatom bonds, primarily through condensation and cyclization reactions.

Condensation Reactions Leading to Hydrazone Formation

The terminal amino group of the hydrazineyl moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives. This reaction is a cornerstone of hydrazide and hydrazine (B178648) chemistry, proceeding typically under mild, often acid-catalyzed, conditions. The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.

Table 1: Examples of Hydrazone Formation from Hydrazine Derivatives

| Hydrazine Reactant | Carbonyl Reactant | Product | Reference |

| Phenylhydrazine | Substituted Acetophenone | (E)-1-phenyl-2-(1-phenylethylidene)hydrazone | mdpi.com |

| Arylhydrazine | Isatin | Isatin-3-arylhydrazone | nih.gov |

Cyclization Reactions for the Construction of Fused Heterocyclic Systems

The hydrazineyl group is a key precursor for the synthesis of various fused heterocyclic systems, particularly those containing a pyrazole or triazole ring. These reactions often involve condensation with a 1,3-dicarbonyl compound or a derivative, followed by an intramolecular cyclization and dehydration or elimination step.

One prominent example is the synthesis of pyrazolo[3,4-b]pyridines. This can be achieved by reacting a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. nih.gov Analogously, 5-Hydrazineylpyridin-2(1H)-one could be expected to react with 1,3-dicarbonyl compounds to yield pyrazolo[4,3-c]pyridin-2(1H)-one derivatives. The reaction proceeds by initial hydrazone formation at one carbonyl group, followed by intramolecular nucleophilic attack of the ring nitrogen or the other hydrazine nitrogen onto the second carbonyl group, and subsequent dehydration.

Furthermore, reactions with α-keto acids can lead to the formation of triazolo-fused systems. For example, substituted 1,2,4-triazolo[4,3-a]pyridines have been synthesized through a one-pot oxidative cyclization of α-keto acids and 2-hydrazinopyridines. rsc.org A similar strategy could potentially be employed with this compound to construct 1,2,4-triazolo[4,3-c]pyridin-2(1H)-one derivatives. Another relevant synthetic route is the copper-mediated cyclization of hydrazine with enediynones to furnish pyrazolo[1,5-a]pyridines. rsc.org

Table 2: Examples of Fused Heterocyclic Systems from Hydrazine Derivatives

| Hydrazine Derivative | Reagent | Fused Heterocycle | Reference |

| 5-Aminopyrazole | 1,3-Dicarbonyl compound | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 2-Hydrazinopyridine | α-Keto acid | 1,2,4-Triazolo[4,3-a]pyridine | rsc.org |

| Hydrazine | Enediynone | Pyrazolo[1,5-a]pyridine | rsc.org |

Nucleophilic Reactivity and Addition Reactions

The nucleophilic character of the hydrazineyl group allows it to participate in addition reactions with various electrophiles. For example, hydrazines can add to activated alkenes or alkynes in a Michael-type addition. A gold(I)-catalyzed tandem reaction of enynyl acetates with a dialkylazodicarboxylate leads to the formation of 5-hydrazino-2-cyclopentenone derivatives, showcasing the nucleophilic addition capability of the hydrazine moiety. nih.gov

Additionally, cascade nucleophilic addition reactions of 1,2,3-triazines with activated ketones or acetonitriles can lead to the formation of highly substituted pyridines. rhhz.net This highlights the potential for the hydrazineyl group in this compound to act as a nucleophile towards electron-deficient aromatic or heteroaromatic systems.

Modifications and Functionalization of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one ring, while being electron-deficient compared to benzene, can undergo both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the core structure.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution on the pyridine (B92270) ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.comwikipedia.org Reactions typically require harsh conditions and often result in substitution at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.org

Halogenation: Direct halogenation of pyridines often requires high temperatures and strong acids. chemrxiv.org For instance, chlorination and bromination of imidazo[4,5-b]pyridin-2-one derivatives occur in acetic acid at elevated temperatures to yield 5,6-dihalo derivatives. researchgate.net More modern methods have been developed for the selective halogenation of pyridines, for example, using designed phosphine reagents that are first installed on the pyridine ring and then displaced by a halide nucleophile. nih.govchemrxiv.org

Nitration: The nitration of pyridines is notoriously difficult and requires forcing conditions, such as fuming sulfuric acid at high temperatures. youtube.com The presence of an amino group, such as in 2-aminopyridine, can facilitate nitration. The nitration of 2-aminopyridine typically yields 5-nitro-2-aminopyridine as the major product, with the 3-nitro isomer as a byproduct. sapub.orggoogle.com This suggests that electrophilic nitration of this compound, if successful, would likely occur at the 3-position. The reaction of 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups with a nitrating agent resulted in nitration on the exocyclic amine groups, which could also be a potential reaction pathway for the hydrazineyl moiety. nih.gov Computational studies on the nitration of pyridine and pyridine-N-oxide have provided insights into the reaction mechanism and influencing factors. rsc.org

Table 3: Electrophilic Substitution on Pyridine and its Derivatives

| Reaction | Substrate | Reagents/Conditions | Major Product(s) | Reference(s) |

| Halogenation | Pyridine | Halogen, Strong Acid, High Temp. | 3-Halopyridine | chemrxiv.org |

| Halogenation | Imidazo[4,5-b]pyridin-2-one | Cl2 or Br2, Acetic Acid, 90-95°C | 5,6-Dihalo derivative | researchgate.net |

| Nitration | Pyridine | Fuming H2SO4, High Temp. | 3-Nitropyridine | youtube.com |

| Nitration | 2-Aminopyridine | H2SO4, HNO3 | 5-Nitro-2-aminopyridine | sapub.orggoogle.com |

Nucleophilic Aromatic Substitution on Substituted Derivatives

Nucleophilic aromatic substitution (SNAr) is a more facile process on the electron-deficient pyridine ring, especially when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.com This provides a powerful method for introducing a variety of substituents onto the pyridinone core.

To utilize this pathway for the derivatization of this compound, a precursor with a suitable leaving group, such as a halogen, at a position amenable to substitution (e.g., the 3- or 5-position if the hydrazineyl group is introduced later, or at other positions on a pre-functionalized ring) would be required. The reaction of halopyridines with various nucleophiles, including sulfur, oxygen, and carbon nucleophiles, can be significantly accelerated using microwave irradiation. sci-hub.se For example, 5-halo-4-sulfur-substituted 5,6-dihydro-2-pyridones undergo nucleophilic substitution with various nucleophiles. researchgate.net

The cyanide group can also act as a leaving group in SNAr reactions on pyridine rings, allowing for the synthesis of aminopyridines from cyanopyridines. researchgate.net This expands the range of possible synthetic transformations on appropriately substituted pyridin-2(1H)-one derivatives.

Table 4: Nucleophilic Aromatic Substitution on Pyridine Derivatives

| Substrate | Nucleophile | Conditions | Product | Reference |

| Halopyridine | Sulfur, Oxygen, or Carbon nucleophile | Microwave irradiation | Substituted pyridine | sci-hub.se |

| 5-Halo-dihydropyridone | Various nucleophiles | - | Substituted dihydropyridone | researchgate.net |

| 2- or 4-Cyanopyridine | Lithium amides | - | Aminopyridine | researchgate.net |

N1-Functionalization and Tautomeric Considerations

The nitrogen atom at the 1-position (N1) of the pyridin-2(1H)-one ring is a key site for functionalization, typically through alkylation or acylation reactions. However, the reactivity and regioselectivity of these transformations are intrinsically linked to the tautomeric equilibrium of the molecule.

This compound can exist in two primary tautomeric forms: the lactam form (pyridin-2(1H)-one) and the lactim form (2-hydroxypyridine). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. For the parent 2-pyridone, the lactam form is generally favored, but the presence of the electron-donating hydrazine group at the 5-position could potentially influence this equilibrium.

N1-Alkylation: The alkylation of 2-pyridones can lead to a mixture of N- and O-alkylated products. The regioselectivity of this reaction is highly dependent on the reaction conditions. The use of different bases, alkylating agents, and solvents can steer the reaction towards either N1-functionalization or O-alkylation of the corresponding 2-hydroxypyridine tautomer. For instance, in related imidazopyridine systems, N-alkylation on the pyridine ring has been observed to occur in the presence of a base like potassium carbonate in DMF.

Tautomeric Impact on Reactivity: The tautomeric state of this compound is a critical consideration for any derivatization strategy. Reactions targeting the N1-position are most effective when the lactam form is predominant. Conversely, if the lactim form is favored under certain conditions, reactions may preferentially occur at the hydroxyl group. Computational and spectroscopic studies on similar heterocyclic systems, such as 2-hydrazinopyrimidin-4(3H)-ones, have shown that both amino and imino tautomers can exist, highlighting the importance of understanding the specific tautomeric preferences of this compound for predictable derivatization.

The hydrazine moiety itself can also exist in different tautomeric forms (e.g., amino vs. imino), further complicating the reactivity profile. The specific tautomer present under a given set of reaction conditions will dictate the nucleophilicity and reactivity of the hydrazine group.

A study on the autoxidation of the analogous 4-hydrazinylquinolin-2(1H)-one suggests that the hydrazinyl group is susceptible to oxidation, which can lead to dimerization or other subsequent reactions. This indicates that the hydrazine group in this compound is a reactive center that must be considered during derivatization attempts at other positions.

| Functionalization Type | Potential Reagents | Key Considerations |

| N1-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl bromide) | Tautomeric equilibrium, choice of base and solvent to favor N- vs. O-alkylation. |

| N1-Acylation | Acyl chlorides, anhydrides | Tautomeric equilibrium, potential for reaction at the hydrazine group. |

Regioselectivity and Stereochemical Aspects in Derivatization

Regioselectivity: Achieving regioselectivity in the derivatization of this compound is a significant challenge due to the presence of multiple reactive sites: the N1-position of the pyridinone ring, the oxygen of the 2-hydroxypyridine tautomer, and the two nitrogen atoms of the hydrazine group.

N1 vs. Hydrazine Functionalization: The relative nucleophilicity of the N1-nitrogen and the nitrogens of the hydrazine group will determine the site of reaction with electrophiles. Under basic conditions, the N1-proton can be removed, enhancing its nucleophilicity. The terminal nitrogen of the hydrazine is generally considered the more nucleophilic site of that group. Selective protection of the hydrazine group may be necessary to achieve functionalization at the N1-position.

Reactions at the Hydrazine Moiety: The hydrazine group can undergo a variety of reactions, including condensation with aldehydes and ketones to form hydrazones, and acylation. Research on the reaction of 5-acyl-4-pyridones with hydrazines to form pyrazolo[4,3-c]pyridines demonstrates the reactivity of the hydrazine moiety in cyclization reactions with carbonyl compounds. This suggests that the hydrazine group in this compound can be readily derivatized.

Stereochemical Aspects: Stereochemical considerations become important when chiral centers are introduced during the derivatization of this compound.

Introduction of Chirality: Chiral centers can be introduced by using chiral reagents or catalysts, or by resolving racemic mixtures of derivatized products. For example, N1-alkylation with a chiral alkyl halide would result in a chiral derivative.

Diastereoselectivity: If the derivatizing agent contains a stereocenter, the reaction may proceed with diastereoselectivity, leading to a mixture of diastereomers. The inherent chirality of the starting material or catalyst can influence the stereochemical outcome of the reaction. While no specific studies on the stereoselective derivatization of this compound have been found, general principles of asymmetric synthesis would apply.

| Reaction Type | Regiochemical Challenge | Potential Stereochemical Outcome |

| Electrophilic Addition | N1 vs. Hydrazine vs. Oxygen | Formation of enantiomers/diastereomers if chiral electrophiles are used. |

| Condensation | Reaction at the hydrazine moiety | Formation of geometric isomers (E/Z) in hydrazones. |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 5-Hydrazineylpyridin-2(1H)-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete proton and carbon framework and investigate dynamic processes such as tautomerism.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyridinone ring and the hydrazine (B178648) moiety. The chemical shifts (δ) are influenced by the electron-withdrawing and donating properties of the substituents. The pyridinone ring protons typically appear as doublets or doublets of doublets due to spin-spin coupling.

Based on analysis of the closely related compound, 5-nitro-2-pyridone, the proton signals for the pyridinone ring can be predicted. elsevierpure.com The H6 proton, adjacent to the nitrogen and carbonyl group, would likely be the most deshielded, appearing furthest downfield. The H3 and H4 protons would show characteristic coupling patterns. The protons of the NH and NH₂ groups of the hydrazine substituent, as well as the ring NH, would appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The chemical shifts of the other ring carbons (C3, C4, C5, and C6) are influenced by the attached substituents. The carbon atom bearing the hydrazine group (C5) would be significantly affected compared to an unsubstituted pyridinone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ Predicted data based on analogs like 5-nitro-2-pyridone. elsevierpure.com

View Interactive Table

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~162.5 |

| H3 | ~6.45 (d) | ~121.0 |

| H4 | ~7.60 (dd) | ~118.5 |

| C5 | - | ~145.0 |

| H6 | ~7.95 (d) | ~138.0 |

| N1-H | ~11.5 (br s) | - |

| N(hydrazine)-H | ~8.5 (br s) | - |

| NH₂ | ~4.5 (br s) | - |

d = doublet, dd = doublet of doublets, br s = broad singlet

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, this would show correlations between the adjacent ring protons: H3 with H4, and H4 with the H6 proton (a weaker, four-bond coupling might also be visible). This is crucial for confirming the substitution pattern on the pyridinone ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govdiva-portal.org The HSQC spectrum would show cross-peaks connecting the signals of H3 to C3, H4 to C4, and H6 to C6, providing a direct link between the ¹H and ¹³C spectra and confirming their assignments. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). researchgate.netmagritek.com This is particularly powerful for identifying quaternary carbons (like C2 and C5) and for piecing together the molecular framework. Key expected HMBC correlations would include:

H6 to C2, C4, and C5

H4 to C2, C3, C5, and C6

H3 to C2, C4, and C5

The NH proton to C2 and C6

Table 2: Expected Key 2D NMR Correlations for this compound

View Interactive Table

| Experiment | Correlating Nuclei | Information Provided |

| COSY | H3 ↔ H4 | Confirms adjacency of protons on the pyridinone ring. |

| H4 ↔ H6 (weak) | Confirms relative positions through four-bond coupling. | |

| HSQC | H3 ↔ C3 | Direct one-bond C-H connectivity. |

| H4 ↔ C4 | Direct one-bond C-H connectivity. | |

| H6 ↔ C6 | Direct one-bond C-H connectivity. | |

| HMBC | H6 ↔ C2, C4 | Confirms connectivity around the ring nitrogen and carbonyl. |

| H3 ↔ C5 | Confirms position of the hydrazine substituent relative to H3. | |

| N1-H ↔ C2, C6 | Confirms the pyridinone ring structure. |

The structure of this compound is subject to tautomerism. The pyridinone ring can exist in equilibrium with its aromatic hydroxy-pyridine form. Furthermore, the hydrazine substituent can exist in equilibrium with a hydrazone form if it tautomerizes with the ring carbonyl. ruc.dkresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's bonds. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. nih.gov

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent peaks would arise from the stretching and bending vibrations of its functional groups.

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the ring amide (N1-H) and the hydrazine group (-NH-NH₂).

C=O Stretching: A strong, sharp absorption band, typically around 1650-1680 cm⁻¹, is characteristic of the pyridinone carbonyl group. Its exact position is sensitive to hydrogen bonding.

C=C and C=N Stretching: Vibrations associated with the double bonds within the pyridinone ring would appear in the 1550-1620 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H groups (scissoring) is expected around 1600-1650 cm⁻¹, often overlapping with the C=C stretching bands.

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1200-1350 cm⁻¹.

Table 3: Predicted Principal FT-IR Bands for this compound Predicted data based on analogs like 5-nitro-2-pyridone and other hydrazinopyridines. elsevierpure.comnih.gov

View Interactive Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (hydrazine, ring amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1660 | Strong, Sharp | C=O stretching (amide I) |

| ~1610 | Medium-Strong | C=C stretching / N-H bending |

| ~1570 | Medium-Strong | C=C stretching |

| 1400 - 1200 | Medium | C-N stretching, C-H in-plane bending |

| < 900 | Medium | C-H out-of-plane bending |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., C=O stretch), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often give rise to strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the pyridinone ring. researchgate.net

Ring Breathing Modes: Strong, sharp bands, typically around 1000 cm⁻¹, corresponding to the symmetric stretching and contraction of the entire pyridinone ring, are a hallmark of Raman spectra for such cyclic compounds.

C=C Stretching: The symmetric C=C stretching vibrations of the ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum, appearing in the 1550-1620 cm⁻¹ region.

C=O Stretching: The carbonyl stretch is also visible in Raman, though often weaker than in the IR spectrum.

The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule, aiding in its definitive identification and structural confirmation. elsevierpure.comnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. High-resolution and tandem techniques, in particular, offer deep insights into its elemental composition and chemical stability.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with extremely high accuracy. measurlabs.com This precision allows for the confident determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass. researchgate.netnih.gov For this compound, with the chemical formula C₅H₇N₃O, HRMS provides an exact mass measurement that serves as a primary confirmation of its identity.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This value can then be compared to the experimentally measured mass. The minimal difference between the theoretical and experimental values, typically within a few parts per million (ppm), confirms the elemental composition. nih.gov

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total Theoretical Exact Mass | 125.058912 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to 125.0589 would provide strong evidence for the presence and elemental composition of the target compound.

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis to elucidate the structure of a compound. youtube.com In a typical MS/MS experiment, the intact molecule (precursor ion) of this compound is first selected. This precursor ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with neutral gas molecules. youtube.com The resulting fragment ions (product ions) are then analyzed to reveal information about the molecule's connectivity and functional groups. ucdavis.edu

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include the loss of the hydrazine group (-NHNH₂) or parts thereof, as well as cleavages within the pyridinone ring. Analyzing these specific losses helps in piecing together the molecular structure. nih.gov

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Structural Interpretation |

|---|---|---|---|

| 125.0589 | NH₃ (17.0265) | 108.0324 | Loss of ammonia (B1221849) from the hydrazine moiety. |

| 125.0589 | N₂H₄ (32.0371) | 93.0218 | Cleavage of the C-N bond and loss of the entire hydrazine group. |

| 125.0589 | CO (27.9949) | 97.0640 | Loss of carbon monoxide from the pyridinone ring. |

| 125.0589 | HNCO (43.0164) | 82.0425 | Ring fragmentation involving the carbonyl group and adjacent nitrogen. |

This table presents hypothetical fragmentation data based on the known structure. Actual experimental results would confirm these pathways and provide relative intensities for each fragment ion.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The pyridinone ring, being an aromatic and conjugated system, is expected to exhibit distinct absorption and emission properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* and n → π* transitions). The spectrum of this compound would likely show characteristic absorption bands related to the conjugated π-system of the pyridinone ring, potentially influenced by the electron-donating hydrazine substituent. diva-portal.org

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb UV-Vis light are fluorescent. If this compound is fluorescent, its emission spectrum would be observed at a longer wavelength (lower energy) than its absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence properties can be sensitive to the molecular environment, such as solvent polarity and pH. nih.gov

| Spectroscopic Technique | Parameter | Expected Range/Observation | Associated Electronic Transition |

|---|---|---|---|

| UV-Vis Absorption | λmax (Absorption Maximum) | ~280-350 nm | π → π* and n → π* transitions within the conjugated pyridinone system. |

| Fluorescence Emission | λem (Emission Maximum) | >350 nm (if fluorescent) | Emission from the lowest singlet excited state (S₁) to the ground state (S₀). |

The specific wavelengths (λmax and λem) and intensities are dependent on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Molecular Architecture and Bonding Parameters

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. thepharmajournal.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. springernature.com By analyzing this diffraction pattern, a detailed 3D model of the molecule's electron density can be constructed, revealing precise information about its molecular architecture. nih.gov

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles for all atoms in the molecule.

Torsional angles , which describe the conformation of the hydrazine group relative to the pyridinone ring.

Information on intermolecular interactions , such as hydrogen bonding involving the hydrazine and pyridinone N-H and C=O groups, which dictate how the molecules pack together in the crystal lattice. nih.gov

| Parameter Type | Example | Typical Value (Å or °) | Significance |

|---|---|---|---|

| Bond Length | C=O | ~1.23 Å | Confirms the double bond character of the carbonyl group. |

| Bond Length | C-N (ring) | ~1.37 Å | Indicates partial double bond character within the conjugated ring. |

| Bond Length | N-N (hydrazine) | ~1.45 Å | Characterizes the single bond of the hydrazine moiety. |

| Bond Angle | C-N-C (ring) | ~120° | Reflects the sp² hybridization of the ring atoms. |

| Intermolecular Interaction | N-H···O=C Hydrogen Bond | ~2.8-3.2 Å (N···O distance) | Explains the crystal packing and solid-state stability. |

These values represent typical ranges for such chemical bonds and interactions. An actual crystal structure determination would provide highly precise and accurate values for this specific molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the molecular geometry and electronic distribution of organic molecules due to its balance of computational cost and accuracy. nih.gov DFT calculations are used to optimize the molecular structure of 5-Hydrazineylpyridin-2(1H)-one, finding the lowest energy conformation in its ground state. These calculations can reveal conformational preferences, such as the orientation of the hydrazine (B178648) group relative to the pyridinone ring. For instance, studies on similar heterocyclic systems have shown that DFT can accurately predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. mdpi.com

The electronic properties, such as charge distribution and dipole moment, are also determined. Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can provide a detailed picture of atomic charges and orbital interactions, highlighting the electron-donating or withdrawing nature of the hydrazine and carbonyl groups.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: This data is representative and based on calculations for analogous structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2=O | 1.245 |

| N1-C2 | 1.380 | |

| C5-N (hydrazine) | 1.401 | |

| N-N (hydrazine) | 1.432 | |

| Bond Angle (°) | N1-C2-C3 | 118.5 |

| C4-C5-C6 | 119.2 | |

| C5-N-N | 115.0 |

While DFT is widely used, other computational methods offer complementary insights.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data for parameterization. libretexts.org Although computationally more intensive than DFT, they can be used to validate DFT results and are particularly useful for systems where standard DFT functionals may be less reliable. libretexts.orgresearchgate.net

Semi-Empirical Methods : Techniques like AM1 are computationally less demanding and are suitable for exploring large conformational spaces or modeling larger molecular systems. researchgate.net They use parameters derived from experimental data to simplify calculations. libretexts.org For this compound, semi-empirical methods could be used to perform an initial scan of the potential energy surface to identify low-energy conformers, which can then be further optimized using higher-level DFT or ab initio methods. researchgate.netresearchgate.net

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are invaluable for predicting how and where a molecule is likely to react. By analyzing the molecule's electronic properties, chemists can identify reactive sites and propose mechanisms for chemical transformations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO : The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com For this compound, the HOMO is likely localized on the hydrazine moiety and the pyridinone ring, indicating these are the primary sites for electrophilic attack.

LUMO : The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.comyoutube.com The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, suggesting these sites are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties for this compound Note: This data is representative and based on calculations for analogous structures.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Computational chemistry allows for the detailed mapping of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This involves locating and characterizing transition states—the highest energy points along a reaction coordinate.

For this compound, this analysis could be applied to reactions such as condensation with carbonyl compounds or cyclization reactions. Theoretical calculations can determine the activation energy (the energy barrier that must be overcome for the reaction to occur) for different potential pathways. researchgate.net For example, in studies of tautomerization, DFT methods are used to calculate the energy barriers for proton transfer, identifying the most favorable reaction mechanism. nih.gov This information is crucial for predicting reaction outcomes and optimizing experimental conditions.

Spectroscopic Property Simulations and Correlations with Experimental Data

A significant application of computational chemistry is the simulation of various types of spectra. Comparing calculated spectra with experimental data serves as a powerful validation of the computed molecular structure and provides a basis for assigning spectral features. mdpi.comnih.gov

Vibrational Spectra (IR and Raman) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies for this compound can be correlated with experimental FT-IR and Raman spectra to assign specific peaks to the stretching and bending modes of functional groups, such as the C=O, N-H, and N-N bonds. researchgate.net

NMR Spectra : Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the 1H and 13C NMR chemical shifts. researchgate.net By comparing the calculated chemical shifts with experimental data, the structure of the molecule in solution can be confirmed, and specific resonances can be assigned to individual atoms in the molecule. mdpi.com

Electronic Spectra (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov This allows for the assignment of observed absorption bands to specific electronic excitations, such as n→π* or π→π* transitions, providing insight into the electronic structure of this compound. researchgate.net

Table 3: Comparison of Representative Experimental and Calculated Spectroscopic Data Note: This data is hypothetical and for illustrative purposes.

| Spectroscopic Technique | Feature | Calculated Value | Experimental Value |

|---|---|---|---|

| FT-IR (cm-1) | C=O stretch | 1665 | 1660 |

| N-H stretch (hydrazine) | 3350, 3280 | 3345, 3275 | |

| 13C NMR (ppm) | C=O | 162.5 | 162.1 |

| C-NHNH2 | 150.8 | 150.5 | |

| UV-Vis (nm) | λmax (π→π*) | 295 | 298 |

Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods is a valuable tool for the structural elucidation of molecules. By employing quantum mechanical calculations, it is possible to estimate the resonance frequencies of atomic nuclei within a molecule, providing a theoretical spectrum that can be compared with experimental results. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are typically performed using Density Functional Theory (DFT) methods, which have been shown to provide a good balance between accuracy and computational cost.

The process involves optimizing the geometry of the this compound molecule to its lowest energy state. Following this, the magnetic shielding tensors for each nucleus are calculated. These shielding values are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The choice of the DFT functional and basis set is critical for the accuracy of the predicted chemical shifts. Commonly used functionals for such calculations include B3LYP, while basis sets like 6-311+G(d,p) are often employed to provide a robust description of the electronic environment around each atom.

The predicted chemical shifts can provide insight into the electronic structure of the molecule. For instance, the chemical shifts of the protons and carbons in the pyridinone ring can indicate the degree of aromaticity and the influence of the electron-donating hydrazine group and the electron-withdrawing carbonyl group. Similarly, the chemical shifts of the hydrazine moiety can offer information about its conformation and potential for hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table is a hypothetical representation of data that would be generated from computational studies. Specific values would require dedicated quantum chemical calculations.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 165.4 |

| C3 | 6.21 | 110.2 |

| C4 | 7.15 | 135.8 |

| C5 | - | 128.9 |

| C6 | 7.58 | 142.1 |

| N1-H | 11.50 | - |

| N(hydrazine)-H | 4.80 | - |

| N(hydrazine)-H₂ | 3.95 | - |

Simulation of Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational simulations of these spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecular vibrations. For this compound, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra can be calculated using quantum chemical methods, typically DFT.

The calculation process begins with the optimization of the molecule's geometry to a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the normal modes of vibration. The intensities of the IR bands are determined from the changes in the dipole moment during each vibration, while Raman intensities are calculated from the changes in the polarizability.

The simulated spectra for this compound would be expected to show characteristic bands corresponding to the stretching and bending vibrations of its functional groups. For example, the C=O stretching frequency of the pyridinone ring would appear as a strong band in the IR spectrum. The N-H stretching vibrations of the hydrazine group and the ring amide would also be prominent. The aromatic C-H and C-C stretching vibrations of the pyridinone ring would also be identifiable. Comparing the simulated spectra with experimental data can confirm the structure of the synthesized compound and provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the vibrational frequencies.

Table 2: Predicted Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of data that would be generated from computational studies. Specific values would require dedicated quantum chemical calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N1-H stretch | 3450 | High | Low |

| N(hydrazine)-H stretch | 3350 | Medium | Medium |

| C-H stretch (ring) | 3100-3000 | Medium | High |

| C=O stretch | 1680 | Very High | Low |

| C=C/C=N stretch (ring) | 1600-1450 | High | High |

| N-H bend | 1550 | Medium | Low |

| C-H bend (ring) | 1300-1100 | Medium | Medium |

Conformational Analysis and Tautomerism Studies

Molecules with flexible bonds can exist in multiple spatial arrangements known as conformations. Furthermore, molecules containing labile protons can exist as different structural isomers called tautomers. Computational chemistry is an indispensable tool for studying the conformational preferences and tautomeric equilibria of molecules like this compound.

The conformational analysis of this compound would primarily focus on the rotation around the C5-N(hydrazine) bond. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states). The relative energies of the different conformers can be used to determine their populations at a given temperature according to the Boltzmann distribution. These studies can reveal whether the hydrazine group is likely to be oriented in a specific direction relative to the pyridinone ring, which can have implications for its chemical reactivity and biological activity.

Tautomerism is another important aspect to consider for this compound. The pyridinone ring can potentially exist in different tautomeric forms, such as the 2-hydroxypyridine form. Additionally, the hydrazine group can participate in tautomerism. Quantum chemical calculations can be used to determine the relative stabilities of these different tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomeric interconversion can be estimated. These studies are crucial for understanding which tautomeric form is predominant under different conditions, as the tautomeric state can significantly affect the molecule's properties and reactivity.

For this compound, computational studies would likely indicate that the pyridin-2(1H)-one form is significantly more stable than the 2-hydroxypyridine tautomer due to the aromaticity of the pyridine (B92270) ring and the stability of the amide group. The conformational analysis of the hydrazine substituent would provide insights into its preferred orientation, which is influenced by steric and electronic effects.

Coordination Chemistry of 5 Hydrazineylpyridin 2 1h One

Ligand Design Principles and Potential Coordination Modes

5-Hydrazineylpyridin-2(1H)-one possesses multiple functional groups that can participate in coordination with metal ions: the pyridinone ring and the hydrazine (B178648) moiety. The pyridinone tautomer provides a hard oxygen donor from the carbonyl group and a nitrogen atom within the heterocyclic ring. The hydrazine group (-NHNH2) offers two adjacent nitrogen atoms, which are softer donors. This multiplicity of potential coordination sites allows for several bonding arrangements.

Potential Coordination Modes:

Monodentate: The ligand can bind to a metal center through a single donor atom. This is most likely to occur via the terminal amino nitrogen of the hydrazine group, which is sterically accessible and possesses a lone pair of electrons, or through the carbonyl oxygen.

Bidentate: The ligand can act as a chelate, binding to a single metal center through two donor atoms. A common bidentate mode for similar structures involves the carbonyl oxygen and the nitrogen from the adjacent hydrazine group, forming a stable five-membered chelate ring. Another possibility is coordination through both nitrogen atoms of the hydrazine group.

Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net A bridging mode could involve the hydrazine group linking two metals, or one metal binding to the hydrazine group while another binds to the pyridinone oxygen. This versatility allows for the construction of diverse and complex architectures, from one-dimensional chains to three-dimensional networks. rsc.orgmdpi.com

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions (temperature, solvent, pH), and the presence of competing ligands or counter-ions. researchgate.net

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Potential Donor Atoms Involved | Resulting Structure |

|---|---|---|

| Monodentate | Hydrazine N, Pyridinone O | Simple complex |

| Bidentate (Chelating) | Pyridinone O and Hydrazine N | 5-membered chelate ring |

| Bidentate (Chelating) | Hydrazine N and Hydrazine N | 4-membered chelate ring |

| Bridging | Hydrazine N atoms | Dinuclear or polynuclear complex |

| Bridging | Pyridinone O and Hydrazine N | Coordination polymer |

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a solvent. Transition metals are commonly used due to their variable oxidation states and coordination numbers. asianpubs.org

A general synthetic procedure is as follows:

An ethanolic or methanolic solution of the appropriate metal salt (e.g., chlorides, nitrates, or sulfates of Cu(II), Ni(II), Co(II), Zn(II)) is prepared. xiahepublishing.comresearchgate.net

The this compound ligand is dissolved in the same solvent, often with gentle heating to ensure complete dissolution.

The ligand solution is added dropwise to the metal salt solution with continuous stirring. The molar ratio of ligand to metal is varied to control the stoichiometry of the resulting complex. researchgate.net

The reaction mixture may be refluxed for several hours to ensure the completion of the reaction. xiahepublishing.com In some cases, the pH is adjusted by adding a base to facilitate deprotonation of the ligand and subsequent coordination.

Upon cooling, the solid metal complex often precipitates out of the solution. The product is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under a vacuum. sciforum.netmdpi.com

The choice of solvent, reaction temperature, and pH can influence the final structure and coordination geometry of the complex.

Structural Characterization of Coordination Compounds in Solution and Solid State

A comprehensive understanding of the structure of these coordination compounds requires a combination of analytical techniques applicable to both the solid state and in solution.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of coordination compounds in the solid state. This technique provides precise information on:

Coordination Geometry: It confirms the exact coordination environment around the metal center (e.g., octahedral, tetrahedral, square planar). mdpi.commdpi.com

Bond Lengths and Angles: It allows for the precise measurement of distances between the metal and donor atoms and the angles between them, offering insights into the strength and nature of the coordination bonds. mdpi.com

Supramolecular Structure: It reveals how individual complex molecules are arranged in the crystal lattice, identifying intermolecular interactions like hydrogen bonding and π-π stacking that lead to the formation of higher-order structures, such as one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.net

Powder X-ray diffraction (PXRD) is also used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal data. researchgate.net

Various spectroscopic methods are employed to probe the interaction between this compound and the metal center.

Nuclear Magnetic Resonance (NMR): For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable structural information in solution. The coordination of the ligand to a metal ion typically causes shifts in the signals of protons and carbons near the binding sites. The disappearance of the N-H proton signal can indicate deprotonation upon coordination. sciforum.netbiointerfaceresearch.com

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying which functional groups are involved in coordination. Key vibrational bands of the free ligand, such as ν(N-H) from the hydrazine group, ν(C=O) from the pyridinone ring, and ν(C=N), are monitored. A shift in the frequency of these bands upon complexation (e.g., a decrease in the ν(C=O) frequency) is direct evidence of the participation of that group in the metal-ligand bond. xiahepublishing.combiointerfaceresearch.comrsc.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic structure of the metal complexes. The spectra typically show bands corresponding to intra-ligand (π→π*) transitions, as well as metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer bands. For transition metal complexes, weaker d-d transitions can also be observed, which are useful for determining the coordination geometry. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR): For complexes containing paramagnetic metal ions (e.g., Cu(II), Mn(II)), EPR spectroscopy is a powerful tool for probing the electronic environment of the unpaired electron(s). The g-values and hyperfine coupling constants obtained from the spectrum can provide insights into the geometry of the complex and the nature of the metal-ligand bonding.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of the metal ion in the complex and to probe the electronic environment of the donor atoms. Binding energy shifts of the core-level electrons (e.g., N 1s, O 1s, and the metal's core levels) upon complexation provide evidence of coordination and charge redistribution.

Table 2: Expected Spectroscopic Signatures of Metal-Ligand Interaction

| Spectroscopic Technique | Observable Change Upon Coordination | Information Gained |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=O) and ν(N-H) frequencies | Identification of donor atoms |

| NMR Spectroscopy | Change in chemical shifts of protons near donor atoms | Elucidation of binding site in solution |

| UV-Vis Spectroscopy | Appearance of new charge-transfer or d-d bands | Electronic structure and coordination geometry |

| EPR Spectroscopy | Characteristic g-values and hyperfine splitting | Electronic environment of paramagnetic metals |

| XPS | Shift in core-level binding energies of metal and donor atoms | Metal oxidation state and charge distribution |

Theoretical Insights into Metal-Ligand Bonding and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the nature of metal-ligand interactions. mdpi.com Theoretical calculations can be used to:

Optimize Geometries: Predict the most stable structure of the metal complexes, which can then be compared with experimental results from X-ray diffraction. biointerfaceresearch.com

Analyze Metal-Ligand Bonding: Techniques like Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) can be used to quantify the degree of covalent and electrostatic character in the coordination bonds. semanticscholar.orgdalalinstitute.com This helps to understand the fundamental nature of the interaction between the metal and the this compound ligand.

Simulate Spectra: Theoretical methods can calculate vibrational frequencies (IR) and electronic transitions (UV-Vis), which aids in the assignment of experimental spectra. nih.gov

Determine Electronic Properties: DFT calculations can map out the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing information about the electronic properties and potential reactivity of the complexes.

These theoretical studies are crucial for rationalizing observed structures and properties and for designing new complexes with desired characteristics. semanticscholar.org

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the compound This compound to generate a detailed article that adheres to the requested outline. The specified applications in advanced chemical synthesis and materials science for this particular molecule are not documented in the accessible literature.

Therefore, it is not possible to provide thorough, informative, and scientifically accurate content with detailed research findings and data tables for the following sections as they pertain solely to this compound:

Applications in Advanced Chemical Synthesis and Materials Science

Development of Novel Reaction Methodologies Utilizing the Compound's Reactivity

While the functional groups present in the molecule—the 2-pyridone core and the hydrazine (B178648) moiety—are individually well-studied and known to be valuable in the fields mentioned, specific research detailing the synthesis, reactivity, and application of the combined structure, 5-Hydrazineylpyridin-2(1H)-one, is not available. Proceeding with the article would require speculation or extrapolation from related but distinct compounds, which would violate the core requirements for scientific accuracy and strict focus on the subject compound.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric synthetic routes to chiral derivatives of 5-hydrazineylpyridin-2(1H)-one represents a significant and valuable research frontier. The presence of the hydrazine (B178648) group and the pyridinone ring offers multiple points for the introduction of chirality.

Future research could focus on organocatalytic approaches, which have shown great promise in the asymmetric synthesis of other heterocyclic systems. For instance, N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the enantioselective synthesis of various chiral molecules, including pyridines and related lactams. A potential strategy could involve the [3+3] annulation of α,β-unsaturated aldehydes with aminopyrazoles, a reaction known to be effectively catalyzed by NHCs to produce chiral pyrazolo[3,4-b]pyridin-6-ones with high enantioselectivity. rsc.org By analogy, similar NHC-catalyzed reactions could be designed using precursors of this compound to generate chiral derivatives.

Another promising avenue is the use of chiral ligands in metal-catalyzed reactions. Pyridine-oxazoline type ligands, for example, have been successfully employed in a variety of asymmetric transformations. rsc.org The development of synthetic routes that incorporate such ligands could enable the stereocontrolled synthesis of chiral this compound derivatives. Furthermore, biocatalysis, using engineered enzymes, offers a sustainable and highly selective alternative for accessing optically pure molecules and could be explored for the synthesis of chiral biaryl phenols derived from pyridinone precursors. acs.org

| Catalytic System | Potential Application | Expected Outcome |

| N-Heterocyclic Carbenes (NHCs) | Asymmetric [3+3] annulation reactions | Enantiomerically enriched pyridinone derivatives |

| Chiral Metal Complexes | Transition metal-catalyzed cross-coupling | Stereocontrolled C-C and C-N bond formation |

| Engineered Enzymes | Biocatalytic kinetic resolution or desymmetrization | Access to single enantiomers of chiral derivatives |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The interplay between the electron-donating hydrazine group and the electron-deficient pyridinone ring suggests that this compound may exhibit novel and unconventional reactivity. Future research should aim to uncover and harness these unique chemical behaviors.

One area of exploration could be the investigation of "aza-semipinacol-type" rearrangements, which have been observed in other substituted dihydropyridinones. nih.gov Such rearrangements could be triggered under specific conditions to afford novel polycyclic scaffolds. Additionally, the reactivity of the pyridone ring itself can be modulated by substituents. For example, in highly substituted nitroquinolones, steric repulsion can lead to a loss of aromaticity in the pyridone moiety, causing it to behave as an activated nitroalkene. mdpi.com Investigating whether strategic substitution on the this compound ring could induce similar unconventional reactivity would be a fascinating line of inquiry.

The hydrazine moiety is also a versatile functional group for a variety of cyclization reactions. Its reaction with dicarbonyl compounds or other bifunctional electrophiles could lead to the synthesis of novel fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines. rsc.org The exploration of rhodium-catalyzed addition-cyclization cascades with alkynes could also open up new pathways to highly substituted pyrazoles, potentially involving unexpected C-N bond cleavage and intramolecular cyclization. organic-chemistry.org

| Reaction Type | Potential Substrates | Resulting Structures |

| Rearrangement Reactions | Suitably substituted dihydropyridinone precursors | Novel polycyclic frameworks |

| Cycloaddition Reactions | Dienes, electron-rich alkenes | Fused heterocyclic systems |

| Cyclization Cascades | Alkynes, dicarbonyl compounds | Substituted pyrazoles, pyrazolo[1,5-a]pyridines |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers numerous advantages, including enhanced safety, improved reaction control, and the ability to rapidly screen reaction conditions and generate compound libraries. The synthesis and derivatization of this compound are well-suited for these modern technologies.

Continuous flow synthesis would be particularly beneficial for reactions involving hydrazine, which is a hazardous reagent. Flow reactors can minimize the volume of hazardous materials at any given time, thereby improving safety. nih.gov Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net The synthesis of pyrazoles from hydrazines has been successfully demonstrated in continuous flow, suggesting that the synthesis of this compound could be similarly adapted. rsc.orgmdpi.com

Automated synthesis platforms, combined with design of experiment (DoE) methodologies and machine learning algorithms, could accelerate the discovery of optimal reaction conditions and the exploration of the chemical space around the this compound scaffold. Such platforms can facilitate high-throughput synthesis and screening of derivatives for various applications. nih.gov

| Technology | Advantages | Potential Application |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability | Synthesis of this compound and its derivatives |

| Automated Synthesis | High-throughput screening, rapid optimization | Library generation for drug discovery and materials science |

| Machine Learning | Predictive modeling, experimental design | Optimization of synthetic routes and prediction of properties |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the chemical properties and reactivity of molecules. Advanced computational modeling of this compound can provide valuable insights that can guide experimental work.

DFT calculations can be used to study the electronic structure, tautomeric equilibria, and spectroscopic properties of this compound and its derivatives. nih.govnih.govnih.gov Understanding the relative stabilities of different tautomers is crucial, as it can influence the compound's reactivity and biological activity. wayne.edu Computational models can also predict the regioselectivity of reactions, helping to rationalize the outcomes of chemical transformations and to design more efficient synthetic routes. researchgate.net

Furthermore, computational modeling can be employed in the design of new materials with specific properties. By calculating parameters such as frontier molecular orbital energies, electrostatic potential surfaces, and various reactivity descriptors, it is possible to predict how this compound might interact with other molecules or surfaces. This information can be used to design novel ligands for catalysis, new chromophores for optical applications, or new building blocks for functional polymers.

| Computational Method | Information Gained | Application |

| Density Functional Theory (DFT) | Electronic structure, tautomer stability, reactivity indices | Prediction of chemical reactivity, interpretation of spectroscopic data |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding interactions with biological targets or in condensed phases |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, reaction mechanisms in biological systems | Design of enzyme inhibitors or probes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。